N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide
Overview
Description
N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide, also known as DCMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMAP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.22 g/mol.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide has been extensively studied and has a well-established synthesis method. However, one limitation of using N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide. One area of interest is its potential as an anticancer agent, as further studies are needed to understand the mechanism of its inhibitory effects on cancer cell growth. Additionally, further research is needed to understand the neuroprotective effects of N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to understand the biochemical and physiological effects of N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide and its potential applications in pharmacology.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methoxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-15(11-5-3-2-4-6-11)16(20)19-10-12-7-8-13(17)9-14(12)18/h2-9,15H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAULYITVADCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2-methoxy-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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